molecular formula C₁₄H₁₇F₄NO₈ B1140012 [(2R,3S,4R,5R,6S)-3,4-Diacetyloxy-6-fluoro-5-[(2,2,2-trifluoroacetyl)amino]oxan-2-yl]methyl acetate CAS No. 137686-91-0

[(2R,3S,4R,5R,6S)-3,4-Diacetyloxy-6-fluoro-5-[(2,2,2-trifluoroacetyl)amino]oxan-2-yl]methyl acetate

Cat. No.: B1140012
CAS No.: 137686-91-0
M. Wt: 403.28
InChI Key:
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Description

[(2R,3S,4R,5R,6S)-3,4-Diacetyloxy-6-fluoro-5-[(2,2,2-trifluoroacetyl)amino]oxan-2-yl]methyl acetate is a synthetic compound with the molecular formula C14H18F3NO8. This compound is notable for its applications in biochemical research and its potential therapeutic properties .

Scientific Research Applications

[(2R,3S,4R,5R,6S)-3,4-Diacetyloxy-6-fluoro-5-[(2,2,2-trifluoroacetyl)amino]oxan-2-yl]methyl acetate has several scientific research applications:

Preparation Methods

The synthesis of [(2R,3S,4R,5R,6S)-3,4-Diacetyloxy-6-fluoro-5-[(2,2,2-trifluoroacetyl)amino]oxan-2-yl]methyl acetate typically involves the acetylation of 2-deoxy-D-glucose followed by the introduction of the trifluroacetamido group. The reaction conditions often include the use of acetic anhydride and a base such as pyridine to facilitate the acetylation process. Industrial production methods may involve similar steps but on a larger scale, with optimizations for yield and purity .

Chemical Reactions Analysis

[(2R,3S,4R,5R,6S)-3,4-Diacetyloxy-6-fluoro-5-[(2,2,2-trifluoroacetyl)amino]oxan-2-yl]methyl acetate undergoes various chemical reactions, including:

Common reagents used in these reactions include acids, bases, and specific catalysts depending on the desired transformation. Major products formed from these reactions include deacetylated derivatives and substituted glucopyranosyl compounds .

Mechanism of Action

The mechanism of action of [(2R,3S,4R,5R,6S)-3,4-Diacetyloxy-6-fluoro-5-[(2,2,2-trifluoroacetyl)amino]oxan-2-yl]methyl acetate involves its interaction with specific molecular targets. Its intricate molecular arrangement allows it to impede key enzymes essential for viral replication, thereby exhibiting efficacy against a multitude of viral variants. The compound’s ability to form stable complexes with these enzymes is crucial to its biological activity.

Comparison with Similar Compounds

Similar compounds to [(2R,3S,4R,5R,6S)-3,4-Diacetyloxy-6-fluoro-5-[(2,2,2-trifluoroacetyl)amino]oxan-2-yl]methyl acetate include:

  • 2-Acetamido-3,4,6-tri-O-acetyl-2-deoxy-beta-D-glucopyranosyl Chloride
  • 2-Acetamido-3,4,6-tri-O-acetyl-2-deoxy-beta-D-glucopyranosyl Azide
  • 1,3,4,6-Tetra-O-acetyl-2-amino-2-deoxy-beta-D-glucopyranose

These compounds share similar structural features but differ in their functional groups, which can lead to variations in their chemical reactivity and biological activity .

Properties

IUPAC Name

[(2R,3S,4R,5R,6S)-3,4-diacetyloxy-6-fluoro-5-[(2,2,2-trifluoroacetyl)amino]oxan-2-yl]methyl acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17F4NO8/c1-5(20)24-4-8-10(25-6(2)21)11(26-7(3)22)9(12(15)27-8)19-13(23)14(16,17)18/h8-12H,4H2,1-3H3,(H,19,23)/t8-,9-,10-,11-,12-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IUMBPUJJIQYHPU-LZQZFOIKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OCC1C(C(C(C(O1)F)NC(=O)C(F)(F)F)OC(=O)C)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)OC[C@@H]1[C@H]([C@@H]([C@H]([C@@H](O1)F)NC(=O)C(F)(F)F)OC(=O)C)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17F4NO8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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